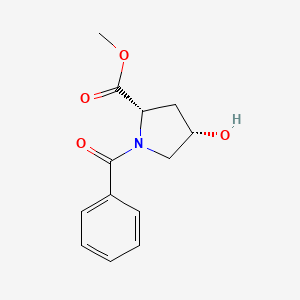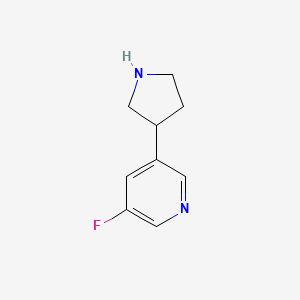
Carbamic acid, (3-fluorophenyl)-, ethyl ester (9CI)
Vue d'ensemble
Description
Carbamic acid, (3-fluorophenyl)-, ethyl ester (9CI) is a chemical compound with the molecular formula C9H10FNO2. It is also known by its IUPAC name, ethyl N-(3-fluorophenyl)carbamate. This compound is part of the carbamate family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-fluorophenyl)-, ethyl ester typically involves the reaction of 3-fluoroaniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Fluoroaniline+Ethyl chloroformate→Carbamic acid, (3-fluorophenyl)-, ethyl ester+HCl
Industrial Production Methods
On an industrial scale, the production of carbamic acid, (3-fluorophenyl)-, ethyl ester can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (3-fluorophenyl)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-fluoroaniline and ethanol.
Oxidation: It can be oxidized to form corresponding carbamates with higher oxidation states.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-Fluoroaniline and ethanol.
Oxidation: Various oxidized carbamates.
Substitution: Substituted phenyl carbamates.
Applications De Recherche Scientifique
Carbamic acid, (3-fluorophenyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of carbamic acid, (3-fluorophenyl)-, ethyl ester involves its interaction with various molecular targets. It can inhibit enzymes by forming stable carbamate-enzyme complexes, which prevent the enzyme from performing its normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (4-fluorophenyl)-, ethyl ester
- Carbamic acid, (2-fluorophenyl)-, ethyl ester
- Carbamic acid, (3-chlorophenyl)-, ethyl ester
Uniqueness
Carbamic acid, (3-fluorophenyl)-, ethyl ester is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
403-92-9 |
|---|---|
Formule moléculaire |
C9H10FNO2 |
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
ethyl N-(3-fluorophenyl)carbamate |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12) |
Clé InChI |
RDCNKBVMLNCTEV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC(=CC=C1)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-methyl-, methyl ester](/img/structure/B8780259.png)



